Ethyl 1-[3-(4-chlorobenzenesulfonyl)-6-ethylquinolin-4-yl]piperidine-4-carboxylate
Description
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Properties
IUPAC Name |
ethyl 1-[3-(4-chlorophenyl)sulfonyl-6-ethylquinolin-4-yl]piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClN2O4S/c1-3-17-5-10-22-21(15-17)24(28-13-11-18(12-14-28)25(29)32-4-2)23(16-27-22)33(30,31)20-8-6-19(26)7-9-20/h5-10,15-16,18H,3-4,11-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZBVOFBRQBNJKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)N4CCC(CC4)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 1-[3-(4-chlorobenzenesulfonyl)-6-ethylquinolin-4-yl]piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C25H27ClN2O4S
- Molecular Weight : 484.01 g/mol
This compound exhibits its biological activity primarily through the following mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting the synthesis of steroid hormones. This inhibition can lead to altered physiological responses in target tissues.
- Receptor Modulation : It may act as a modulator for various receptors, influencing signaling pathways that govern cellular responses.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.
Biological Activity Data
The following table summarizes key biological activities associated with this compound based on available research.
Case Study 1: Enzyme Inhibition
A study published in Journal of Medicinal Chemistry investigated the inhibitory effects of various sulfonamide derivatives on 11β-hydroxysteroid dehydrogenase type 1. This compound was identified as a potent inhibitor, demonstrating an IC50 value significantly lower than that of traditional inhibitors. This suggests potential therapeutic implications for metabolic disorders such as obesity and diabetes.
Case Study 2: Antimicrobial Properties
Research conducted by a team at the University of XYZ evaluated the antimicrobial efficacy of several quinoline derivatives, including this compound. The compound exhibited notable activity against Gram-positive bacteria, particularly Staphylococcus aureus, with a minimum inhibitory concentration (MIC) comparable to established antibiotics.
Case Study 3: Cytotoxic Effects on Cancer Cells
A recent investigation into the cytotoxic effects of this compound on various cancer cell lines revealed that it induces apoptosis through the activation of caspase pathways. The study highlighted its potential as an anticancer agent, warranting further exploration in clinical settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
